8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Medicinal Chemistry PPARγ Agonism Scaffold Derivatization

8-(2-Aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 879475-62-4) is a synthetic heterocyclic compound belonging to the imidazo[2,1-f]purine-2,4-dione family, characterized by a fused imidazole–purine tricyclic core bearing a 2-aminophenyl substituent at the 8-position and methyl groups at N1 and C7. Its molecular formula is C16H14N6O2 (MW 310.32 g/mol) with computed LogP 2.75, zero Rule-of-Five violations, and a topological polar surface area of 35.16 Ų.

Molecular Formula C15H14N6O2
Molecular Weight 310.317
CAS No. 879475-62-4
Cat. No. B2375153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS879475-62-4
Molecular FormulaC15H14N6O2
Molecular Weight310.317
Structural Identifiers
SMILESCC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)NC3=O)C
InChIInChI=1S/C15H14N6O2/c1-8-7-20-11-12(19(2)15(23)18-13(11)22)17-14(20)21(8)10-6-4-3-5-9(10)16/h3-7H,16H2,1-2H3,(H,18,22,23)
InChIKeyXZJRQMICJSDCKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(2-Aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 879475-62-4): Core Scaffold Identity and Procurement Relevance


8-(2-Aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 879475-62-4) is a synthetic heterocyclic compound belonging to the imidazo[2,1-f]purine-2,4-dione family, characterized by a fused imidazole–purine tricyclic core bearing a 2-aminophenyl substituent at the 8-position and methyl groups at N1 and C7. Its molecular formula is C16H14N6O2 (MW 310.32 g/mol) with computed LogP 2.75, zero Rule-of-Five violations, and a topological polar surface area of 35.16 Ų . The scaffold is structurally related to pharmacologically active congeners reported as 5-HT1A/5-HT7 receptor ligands, A3 adenosine receptor antagonists, and PPARγ agonists [1][2]. The compound serves primarily as a versatile building block for generating focused libraries of N3- and C8-substituted analogs, making its procurement decision dependent on downstream functionalization strategy rather than intrinsic target potency.

Versatile building block for focused imidazopurine library synthesis
Free N3–H enables systematic alkylation SAR exploration
Primary aromatic amine handle supports orthogonal derivatization

Why Generic Imidazo[2,1-f]purine-2,4-dione Substitution Fails for 8-(2-Aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (879475-62-4)


Within the imidazo[2,1-f]purine-2,4-dione chemotype, minor structural variations produce profound shifts in receptor selectivity profiles. The 8-(2-aminophenyl)-1,7-dimethyl substitution pattern of the target compound is non-redundant: the N3-unsubstituted position preserves a free NH for hydrogen-bond donation (HBD = 1), while the 2-aminophenyl group at C8 introduces a primary aromatic amine that is absent in the 8-phenyl analog (MW 295.30; HBD = 0) . Pharmacologically, closely related 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-diones with long-chain arylpiperazine substituents at N8 exhibit 5-HT1A Ki values spanning 11–25 nM, whereas the C8-(2-aminophenyl) congener CB11 (N3-butyl, C6-methyl) shows PPARγ Kd of 3.70 nM [1][2]. Simple substitution of the 2-aminophenyl for a phenyl or the N3-H for an alkyl group fundamentally alters hydrogen-bonding capacity, lipophilicity, and target engagement, making generic scaffold-level interchange scientifically indefensible without explicit functional validation data.

8-(2-Aminophenyl) motif critical for PPARγ and adenosine pharmacophore; simple phenyl or halogen substitution may shift target engagement profile
N3-H hydrogen-bond donor essential for xanthine-like receptor recognition; N3-alkyl analogs lose this key interaction
Imidazo[2,1-f]purine-2,4-dione core without the 2-aminophenyl group lacks the built-in amine handle required for downstream conjugation

Head-to-Head Quantitative Evidence Guide: 8-(2-Aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (879475-62-4) vs. Closest Analogs


N3-Unsubstituted Scaffold Enables Selective Derivatization: Comparison with N3-Butyl Analog (CB11)

The target compound bears a free N3–H (XLogP3 ≈ 2.75, HBD = 1), whereas the closest biologically characterized analog CB11 (8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) carries an N3-butyl substituent (HBD = 0; increased lipophilicity). CB11 exhibits PPARγ binding with Kd = 3.70 nM by SPR and functional EC50 = 280 nM in GAL4-PPARγ LBD transactivation in HepG2 cells [1]. The target compound's unsubstituted N3 position preserves a critical hydrogen-bond donor that is absent in CB11, potentially enabling distinct target interaction profiles (e.g., adenosine A1/A3 receptor antagonism via xanthine-like N3–H recognition) [2]. No quantitative target-engagement data are publicly available for the target compound itself; the comparison is therefore class-level inference based on scaffold SAR.

N3-H vs N3-Butyl
Class-level inference
Free N3–H (HBD=1) vs CB11 (N3-butyl, HBD=0). Target compound retains xanthine-like H-bond donor absent in CB11; ΔHBD = +1, ΔMW ≈ −97 Da.
Hydrogen-bond donor may support distinct adenosine receptor targeting
Target compound not directly profiled; class-level SAR inference
Medicinal Chemistry PPARγ Agonism Scaffold Derivatization

Physicochemical Differentiation: Computed Drug-Likeness Profile vs. 8-Phenyl Analog

The target compound (MW 310.32, LogP 2.75, HBA 4, HBD 1, PSA 35.16 Ų, RO5 violations 0) differs from the simpler 8-phenyl analog 1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (MW 295.30 Da, HBD 0, lacking the 2-amino group) . The 2-aminophenyl moiety increases molecular weight by ~15 Da, adds one hydrogen-bond donor, and raises topological polar surface area, which collectively shift the physicochemical profile toward improved aqueous solubility potential while maintaining compliance with Lipinski's Rule of Five. For procurement decisions, this means the target compound offers a built-in amine handle for further derivatization (e.g., amide coupling, reductive amination) that the 8-phenyl analog cannot provide without additional synthetic steps.

Amine Handle vs Phenyl
Head-to-head
Primary aromatic amine present (HBD=1, PSA 35.16 Ų); 8-phenyl analog lacks both the –NH2 donor and a direct conjugation site.
Built-in amine handle enables amide coupling/reductive amination
Eliminates extra synthetic step for introducing reactive amino group
Physicochemical Profiling Drug-Likeness Building Block Selection

Class-Level 5-HT1A Receptor Affinity: Scaffold Benchmarking vs. Diazepam and Imipramine in Behavioral Models

Closely related 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-diones with N8-arylpiperazinylpropyl substituents demonstrate 5-HT1A receptor binding with Ki values of 11–25 nM in rat hippocampal membrane assays [1]. In preclinical behavioral models, compound 2 (8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione) produced anxiolytic-like activity in the four-plate test in mice, although its effect was weaker than diazepam; compounds 2 and 3 showed antidepressant-like activity in the forced swim test comparable to imipramine [2]. The target compound shares the identical 1,7-dimethyl-imidazo[2,1-f]purine-2,4-dione core but differs at N8 (2-aminophenyl vs. arylpiperazinylpropyl). No direct 5-HT1A binding data exist for the target compound; these data are provided as class-level benchmarking of the scaffold's inherent CNS target engagement potential.

5-HT1A Scaffold Benchmark
Class-level inference
Related 1,3-dimethyl-imidazo[2,1-f]purine-2,4-diones show 5-HT1A Ki 11–25 nM (rat hippocampal membranes). Behavioral activity comparable to imipramine in FST, weaker than diazepam in four-plate test.
Core scaffold is pharmacologically competent at CNS targets
No direct 5-HT1A data for target; N8/C8 substitution may alter selectivity
CNS Drug Discovery 5-HT1A Receptor In Vivo Behavioral Pharmacology

PPARγ Agonism Potential: CB11 Quantitative Benchmark and Structural Feasibility of the Target Scaffold

The 8-(2-aminophenyl)-substituted imidazo[2,1-f]purine-2,4-dione CB11 functions as a PPARγ agonist, mediating PPARγ-dependent cell death, ROS production, mitochondrial membrane potential collapse, cell cycle arrest, LDH cytotoxicity, and caspase-3 activation in human NSCLC (A549, H460) cells at 10–30 μM [1]. In an A549 xenograft model, CB11 at 5–10 mg/kg i.p. once daily for 4 days dramatically reduced tumor volume compared to vehicle control [2]. The target compound contains the identical 8-(2-aminophenyl)-imidazo[2,1-f]purine-2,4-dione pharmacophore but lacks the N3-butyl and C6-methyl substituents present in CB11. While direct PPARγ activity has not been reported for the target compound, the scaffold's demonstrated PPARγ engagement (Kd 3.70 nM for CB11) establishes feasibility for focused library design around the N3 and C6/C7 positions.

PPARγ Potential vs CB11
Cross-study comparable
CB11 (8-(2-aminophenyl)-3-butyl analog) shows PPARγ Kd 3.70 nM (SPR), EC50 280 nM (HepG2), and tumor volume reduction in A549 xenograft at 5–10 mg/kg. Target compound shares identical 8-(2-aminophenyl)-imidazo[2,1-f]purine-2,4-dione core.
Scaffold is PPARγ-competent; minimal core enables rational N3/C6 SAR
Target lacks N3-butyl/C6-methyl; PPARγ activity requires validation
Oncology PPARγ Agonism Radioresistance

Adenosine Receptor Class-Level Affinity: 8-(2-Aminophenyl)theophylline as a Structural Surrogate

The structurally related 8-(2-aminophenyl)theophylline (8-(2-amino-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione; CHEMBL11120) binds to the adenosine A1 receptor with IC50 = 5.5 nM in rat brain membrane preparations using [³H]cyclohexyladenosine as radioligand [1]. Its Ki against cyclic AMP antagonism is 1,700 nM, indicating functional selectivity considerations [2]. The target compound extends this pharmacophore by incorporating an additional imidazole ring fusion (imidazo[2,1-f]purine-2,4-dione vs. purine-2,6-dione), which modifies the xanthine core electronics and may alter adenosine receptor subtype selectivity. No direct adenosine receptor data exist for the target compound; the theophylline analog data serve as a class-level indicator of the 8-(2-aminophenyl)-purine motif's capacity for purinergic target engagement.

Adenosine A1 Surrogate
Class-level inference
8-(2-Aminophenyl)theophylline binds adenosine A1 with IC50 5.5 nM (rat brain). Target compound merges the 8-(2-aminophenyl) motif with an imidazo[2,1-f]purine-2,4-dione core, altering xanthine electronics.
8-(2-Aminophenyl)purine motif supports purinergic target engagement
No direct adenosine data; scaffold-hopping opportunity to explore A1/A3
Adenosine Receptor Purine Pharmacology Binding Affinity

Optimal Application Scenarios for 8-(2-Aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 879475-62-4)


Focused PPARγ Agonist Library Synthesis Using the N3-Unsubstituted Core

Researchers pursuing novel PPARγ agonists for oncology applications can utilize the target compound as a minimal pharmacophoric starting point. CB11 (Kd 3.70 nM at PPARγ; tumor volume reduction in A549 xenograft at 5–10 mg/kg) demonstrates that the 8-(2-aminophenyl)-imidazo[2,1-f]purine-2,4-dione core is competent for PPARγ engagement [1]. The target compound's free N3–H and unsubstituted C6 position allow systematic introduction of alkyl, benzyl, or heteroaryl groups to optimize potency and selectivity. This approach avoids the synthetic burden of removing pre-existing substituents from CB11-like analogs.

Dual 5-HT1A/5-HT7 CNS Agent Development via N8 Functionalization

The 1,7-dimethyl-imidazo[2,1-f]purine-2,4-dione scaffold has produced potent 5-HT1A ligands (Ki 11–25 nM) and mixed 5-HT1A/5-HT7 agents with antidepressant- and anxiolytic-like activity in rodent behavioral models [2]. The target compound's 8-(2-aminophenyl) group can be elaborated via the primary amine into arylpiperazinyl, pyrimidinyl-piperazinyl, or aminoalkyl chains to access CNS-penetrant 5-HT receptor modulators. Metabolic stability data from the class (compound 4b: stable in mouse liver microsomes; Papp indicating high intestinal absorption) support the scaffold's suitability for CNS drug discovery [3].

Adenosine A1/A3 Receptor Antagonist Scaffold-Hopping Program

8-(2-Aminophenyl)theophylline exhibits potent adenosine A1 binding (IC50 5.5 nM), and imidazo[2,1-f]purine-2,4-diones have been validated as selective human A3 adenosine receptor antagonists [4][5]. The target compound merges the 8-(2-aminophenyl) motif with the imidazo[2,1-f]purine-2,4-dione xanthine-like core, creating a scaffold-hopping opportunity to explore A1/A3 selectivity. The free N3–H maintains the hydrogen-bond donor critical for xanthine-site recognition at adenosine receptors, while the imidazole ring fusion alters the electronic environment of the purine core.

Combinatorial Chemistry Building Block for DNA-Encoded Library (DEL) Synthesis

With MW 310.32, LogP 2.75, zero RO5 violations, and a primary aromatic amine handle suitable for on-DNA amide coupling or reductive amination, the target compound meets key criteria for DNA-encoded library building blocks . The 2-aminophenyl group provides a chemically orthogonal attachment point distinct from N3-alkylation, enabling two-dimensional library design. This differentiates it from N3-substituted or 8-phenyl analogs that lack this orthogonal reactivity.

Application
Selection Property
Validation Focus
PPARγ agonist library synthesis
Minimal pharmacophoric core with free N3–H and unsubstituted C6
PPARγ binding and transactivation assays
5-HT1A/5-HT7 receptor modulator research
N8-aminophenyl handle for introducing arylpiperazine chains
CNS receptor binding and functional activity in cellular assays
Adenosine A1/A3 scaffold-hopping program
Xanthine-like N3-H donor with imidazole-fused core electronics
Adenosine receptor binding and subtype selectivity profiling
DNA-encoded library (DEL) building block
Primary amine handle orthogonal to N3-alkylation; drug-like properties
On-DNA coupling efficiency and library quality control
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